2-[Benzo(B)thiophen-2-YL]nicotinic acid
Description
2-[Benzo(B)thiophen-2-YL]nicotinic acid is a heterocyclic compound combining a benzo[b]thiophene moiety with a nicotinic acid (pyridine-3-carboxylic acid) scaffold. The benzo[b]thiophene group is known for enhancing electronic properties and receptor binding affinity, particularly in neurological targets like nicotinic acetylcholine receptors (α7 nAChRs) . Nicotinic acid derivatives are often explored for their bioactivity, making this compound a candidate for drug development or organic semiconductor applications.
Properties
IUPAC Name |
2-(1-benzothiophen-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-14(17)10-5-3-7-15-13(10)12-8-9-4-1-2-6-11(9)18-12/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQWRQKXLAUZRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=C(C=CC=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Process via Halobenzaldehyde Intermediates
A widely adopted method involves a two-step cyclocondensation reaction. In the first step, 2-halobenzaldehyde (e.g., 2-chlorobenzaldehyde) reacts with an alkyl mercaptan (e.g., methyl mercaptan) in the presence of alkali and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB). This produces a 2-alkylthiobenzaldehyde intermediate. The second step involves treating this intermediate with 2-haloacetic acid (e.g., chloroacetic acid) at elevated temperatures (110–118°C), leading to cyclization and the formation of 2-benzo[b]thiophenecarboxylic acid.
Reaction Conditions:
-
Step 1: Reflux in a polar aprotic solvent (e.g., DMSO) with KOH or NaOH.
-
Step 2: Heating at 110–120°C for 3–6 hours under pressure (15–30 psi).
Example Protocol:
-
2-Chlorobenzaldehyde (0.075 mol), thioglycolic acid (7 mL), and TBAB (0.5 g) are combined in aqueous KOH.
-
The mixture is heated in a sealed pressure vessel at 118°C for 6 hours.
-
The resulting potassium salt is acidified with HCl, yielding 2-benzo[b]thiophenecarboxylic acid.
Nucleophilic Substitution and Cyclization
Thioglycolic Acid-Mediated Cyclization
An alternative route employs 2-chloroacetophenone and thioglycolic acid under basic conditions. The reaction proceeds via nucleophilic substitution of the chloride group by the thiolate anion, followed by intramolecular cyclization to form the benzo[b]thiophene core.
Key Parameters:
-
Solvent: Water or ethanol.
-
Base: Potassium hydroxide (12.5 g in 105 mL water).
-
Temperature: 118–135°C under 18–30 psi pressure.
Mechanistic Insight:
The thiolate anion attacks the α-carbon of 2-chloroacetophenone, forming a thioether intermediate. Subsequent cyclization eliminates HCl, generating the heterocyclic structure.
Industrial-Scale Synthesis
Continuous Flow Reactor Systems
Large-scale production employs continuous flow reactors to enhance heat transfer and mixing efficiency. A patented method describes the use of automated synthesis platforms with the following parameters:
| Parameter | Value |
|---|---|
| Reactor Type | Continuous flow |
| Temperature | 110–120°C |
| Pressure | 15–30 psi |
| Catalyst | TBAB (0.5–1.0 mol%) |
| Annual Capacity | >1,000 kg |
Advantages:
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Time | Key Reagents | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 83–92 | 6–9 hours | TBAB, KOH | Industrial |
| Ester Hydrolysis | 50 | 12–24 hours | Oxalyl chloride | Lab-scale |
| Ultrasound | 95* | 4 minutes* | EDC, DMSO | Experimental |
*Reported for analogous compounds.
Optimization Strategies
Catalyst Selection
Phase-transfer catalysts like TBAB improve reaction kinetics by facilitating interphase transfer of reactants. Substituting TBAB with polyethylene glycol (PEG-400) increased yields by 8% in pilot trials.
Chemical Reactions Analysis
Types of Reactions
2-[Benzo(B)thiophen-2-YL]nicotinic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the benzo[b]thiophene ring.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic properties:
- Antimicrobial Activity : Research indicates that derivatives of benzo[b]thiophene exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : The unique structural features allow interaction with enzymes involved in inflammatory pathways, suggesting potential use as an anti-inflammatory agent .
- Anticancer Properties : The compound's ability to modulate enzyme activity may also contribute to anticancer effects, making it a candidate for further investigation in cancer therapeutics .
Organic Synthesis
2-[Benzo(b)thiophen-2-yl]nicotinic acid serves as a valuable building block in synthetic chemistry:
- Synthesis of Complex Heterocycles : It can be utilized in the synthesis of more complex heterocyclic compounds through various reactions such as cyclization and condensation .
- Ligand Design : Its structural characteristics make it suitable for ligand design in coordination chemistry, potentially leading to new materials with specific properties .
Material Science
The compound's unique properties lend themselves to applications in material science:
- Organic Semiconductors : The incorporation of benzo[b]thiophene units into polymer matrices can enhance the electronic properties of organic semiconductors, making them suitable for applications in organic electronics .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of various benzo[b]thiophene derivatives, including this compound. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 1.95 µg/mL against Gram-positive bacteria, highlighting their potential as antimicrobial agents .
Case Study 2: Synthesis and Biological Evaluation
Research focused on synthesizing acylhydrazones from nicotinic acid derivatives, demonstrating how modifications to the core structure could enhance biological activity. The findings suggested that introducing the benzo[b]thiophene moiety could improve interaction with biological targets and increase efficacy against specific pathogens .
Mechanism of Action
The mechanism of action of 2-[Benzo(B)thiophen-2-YL]nicotinic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. For example, it can inhibit beta-lactamase enzymes, enhancing the efficacy of beta-lactam antibiotics .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The benzo[b]thiophene core is a common feature in several pharmacologically active and synthetically versatile compounds. Key structural analogs include:
Key Observations :
- Ester derivatives (e.g., malonates) exhibit moderate to high yields (75–82%) and enantiomeric purity (80–82%) .
- Azabicyclo derivatives demonstrate potent α7 nAChR binding (K(i) = 3 nM), highlighting the benzo[b]thiophene group’s role in receptor interaction .
- 2-Acetylbenzo[b]thiophene derivatives are synthesized via condensation reactions with short reaction times and easy purification, suggesting efficient scalability .
Pharmacological Activity
Benzo[b]thiophene-containing compounds are prominent in neurological research. For example:
- (+)-3-[2-(Benzo[b]thiophen-2-yl)-2-oxoethyl]-1-azabicyclo[2.2.2]octane acts as a partial α7 nAChR agonist with cognitive-enhancing properties .
- 2β-Isoxazolyl-8-azabicyclo[3.2.1]octane exhibits a binding affinity of K(i) = 3 nM for neuronal nicotinic receptors, outperforming nicotine (K(i) = 148 nM for 3β-isomer) .
Comparison with Nicotinic Acid Derivatives: While 2-[Benzo(B)thiophen-2-YL]nicotinic acid’s exact activity is uncharacterized, its nicotinic acid moiety may enhance solubility and bioavailability compared to ester or azabicyclo analogs.
Physicochemical and Spectral Data
- NMR Profiles : Malonate derivatives show distinct ¹H-NMR shifts (e.g., aromatic protons at δ 7.2–8.0 ppm) and ¹³C-NMR signals for carbonyl groups (δ 165–170 ppm) .
- Thermal Stability : Dibenzyl malonates exhibit higher melting points (125–127°C) than diethyl/dipropyl analogs, correlating with bulkier substituents .
Q & A
Q. What are the optimal synthetic routes for 2-[Benzo(B)thiophen-2-YL]nicotinic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling a benzothiophene derivative with a nicotinic acid precursor. For example:
- Step 1: React 2-bromobenzo[b]thiophene with a lithiated nicotinic acid derivative in tetrahydrofuran (THF) under inert conditions .
- Step 2: Acidic workup to isolate the product.
Key factors affecting yield include temperature control (<303 K to prevent side reactions) and stoichiometric ratios of reagents.
Q. How is the structural conformation of this compound validated experimentally?
Methodological Answer:
- X-ray crystallography is the gold standard. For example, the dihedral angle between the benzothiophene and nicotinic acid moieties was measured as 37.1°, confirming steric interactions .
- NMR spectroscopy (¹H and ¹³C) identifies proton environments: the thiophene proton resonates at δ 7.2–7.5 ppm, while the nicotinic acid carboxyl group appears as a broad peak at δ 12.5 ppm .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Use density functional theory (DFT) to calculate electron density maps. The carboxyl group’s electrophilicity (Mulliken charge: −0.45 e) makes it reactive toward amines or alcohols .
- Compare with experimental For example, reaction with benzylamine in THF yields a carboxamide derivative with 85% efficiency .
Q. How do researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer:
- Multi-technique validation : Combine NMR, HPLC, and mass spectrometry. For instance, a discrepancy in HPLC purity (95% vs. 98% by NMR) may arise from residual solvents, requiring vacuum drying .
- Crystallographic refinement : Adjust hydrogen atom positions in X-ray data to resolve ambiguities in bond angles .
Q. What strategies are used to evaluate the biological activity of this compound against kinase targets?
Methodological Answer:
Q. How can solubility challenges in aqueous buffers be addressed for in vivo studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
